molecular formula C10H5BrO4 B1331699 6-Bromochromone-2-carboxylic acid CAS No. 51484-06-1

6-Bromochromone-2-carboxylic acid

Cat. No.: B1331699
CAS No.: 51484-06-1
M. Wt: 269.05 g/mol
InChI Key: QSBZDBNPXSVVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromochromone-2-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrO4 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis Optimization and Applications in Multitarget-Directed Ligands

6-Bromochromone-2-carboxylic acid has been synthesized using a microwave-assisted process. This optimized synthetic route is versatile, enabling the production of various chromone-2-carboxylic acids with high purity and good yields. This method is significant for developing chromone-based multitarget-directed ligands, as it is safe, cost-effective, and robust, and eliminates the need for tedious purification processes (Cagide, Oliveira, Reis, & Borges, 2019).

2. Photoreactivity Modulation in Self-Assembled Phenylethynylene Bis-Urea Host

Research on modulating the photoreactivity of chromones, including 6-bromochromone, through absorption into a self-assembled phenylethynylene bis-urea host, has been reported. This study found that chromone and its derivatives, when loaded into the nanochannels of this host and UV-irradiated, undergo selective photodimerization reactions. This reveals the potential of 6-bromochromone in developing novel photoreactive materials (Salpage et al., 2016).

3. Vibrational Spectroscopic Studies

6-Bromochromone has been studied for its spectroscopic properties, including infrared, Nuclear magnetic resonance (NMR), and UV–Vis spectroscopy. This research provides a detailed characterization of its main vibrational bands, contributing to a better understanding of this molecule's physical properties (Erdogdu et al., 2019).

4. Thermophysical Properties

The standard molar enthalpies of formation of compounds related to chromone, including 6-bromochromone derivatives, have been determined using micro-combustion calorimetry. This research provides valuable data on the thermophysical properties of these compounds, which is essential for their application in various fields (Flores, Ximello, Camarillo, & Amador, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The new synthetic route for 6-Bromochromone-2-carboxylic acid is versatile as several chromone-2-carboxylic acids were obtained with good yields . This reaction is safe, cost-effective, fast, and robust, and can be used in the development of concise and diversity-oriented libraries based on the chromone scaffold . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .

Properties

IUPAC Name

6-bromo-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBZDBNPXSVVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51484-06-1
Record name 6-Bromochromone-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromochromone-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromochromone-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromochromone-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Bromochromone-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromochromone-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromochromone-2-carboxylic acid
Customer
Q & A

Q1: What is the significance of the new synthetic route for 6-Bromochromone-2-carboxylic acid described in the research?

A1: The research presents a microwave-assisted synthesis of this compound (3) that offers several advantages over traditional methods []. Firstly, it significantly improves the yield of the reaction to 87% []. Secondly, this method eliminates the need for tedious and expensive purification steps like column chromatography, as the product is obtained with a high degree of purity []. Lastly, the optimized synthesis is fast, cost-effective, and robust, making it suitable for generating diverse libraries of chromone-based compounds for drug discovery purposes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.